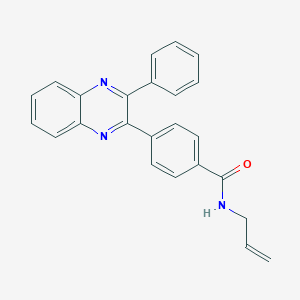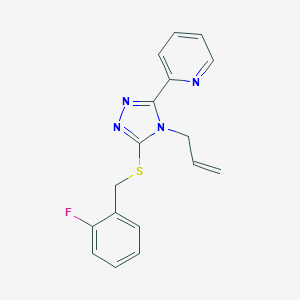![molecular formula C19H14Cl2N6OS2 B385621 N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide CAS No. 720671-39-6](/img/structure/B385621.png)
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a dichlorophenyl group, and a phenyltetrazolyl group
Méthodes De Préparation
The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,5-dichlorobenzyl chloride with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 1-phenyltetrazole-5-thiol in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Applications De Recherche Scientifique
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain. This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death .
Comparaison Avec Des Composés Similaires
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be compared with other thiazole derivatives, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound
Propriétés
Numéro CAS |
720671-39-6 |
|---|---|
Formule moléculaire |
C19H14Cl2N6OS2 |
Poids moléculaire |
477.4g/mol |
Nom IUPAC |
N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H14Cl2N6OS2/c20-13-6-12(7-14(21)9-13)8-16-10-22-18(30-16)23-17(28)11-29-19-24-25-26-27(19)15-4-2-1-3-5-15/h1-7,9-10H,8,11H2,(H,22,23,28) |
Clé InChI |
SGHBIDNMAZZQHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(difluoromethyl)thio]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B385538.png)
![1-(4-BROMOPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B385539.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B385540.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol](/img/structure/B385541.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B385544.png)
![1-[2-(2-Isopropylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-propanol](/img/structure/B385546.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B385548.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-(3,5-dimethyl-1-piperidinyl)-2-propanol](/img/structure/B385549.png)
![1-benzhydryl-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]piperazine](/img/structure/B385552.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B385555.png)
![5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile](/img/structure/B385556.png)

![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B385561.png)
